![molecular formula C8H10N4O2 B1460669 1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 5326-76-1](/img/structure/B1460669.png)
1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one
Beschreibung
IUPAC Nomenclature and Systematic Classification
The International Union of Pure and Applied Chemistry nomenclature for this compound follows the systematic naming conventions established for fused heterocyclic systems. The official IUPAC name is 1-(2-hydroxyethyl)-6-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one, which precisely describes the molecular structure according to internationally recognized chemical nomenclature standards. The systematic name construction begins with the identification of the core bicyclic system as pyrazolo[3,4-d]pyrimidine, indicating the fusion pattern between the pyrazole and pyrimidine rings. The numerical designation [3,4-d] specifies that the pyrimidine ring is fused to the pyrazole ring at positions 3 and 4 of the pyrazole moiety.
The compound is classified under multiple chemical taxonomy levels according to established hierarchical systems. At the highest level, it belongs to the kingdom of organic compounds, specifically within the superclass of organoheterocyclic compounds. The more specific classification places this molecule in the class of pyrazolopyrimidines, which are characterized as aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system. This ring system consists of a pyrazole ring fused to, but not sharing a nitrogen atom with, a pyrimidine ring, creating a distinctive bicyclic framework that defines the structural family.
Classification Level | Category | Description |
---|---|---|
Kingdom | Organic compounds | Carbon-based molecular structures |
Superclass | Organoheterocyclic compounds | Organic molecules containing heteroatoms in cyclic structures |
Class | Pyrazolopyrimidines | Fused pyrazole-pyrimidine bicyclic systems |
Subclass | Pyrazolo[3,4-d]pyrimidines | Specific fusion pattern at positions 3,4 |
Chemical Registry Number | 5326-76-1 | Unique identifier in Chemical Abstracts Service database |
The molecular formula C8H10N4O2 indicates the precise atomic composition, with eight carbon atoms, ten hydrogen atoms, four nitrogen atoms, and two oxygen atoms. This empirical formula reflects the structural complexity resulting from the combination of the bicyclic heterocyclic core with the hydroxyethyl and methyl substituents. The molecular weight of 194.19 grams per mole provides important physicochemical data for analytical and synthetic applications.
Eigenschaften
IUPAC Name |
1-(2-hydroxyethyl)-6-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-5-10-7-6(8(14)11-5)4-9-12(7)2-3-13/h4,13H,2-3H2,1H3,(H,10,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNFYIZOKKNQBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2CCO)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90277769 | |
Record name | MLS002637726 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90277769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5326-76-1 | |
Record name | MLS002637726 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4067 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002637726 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90277769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Wirkmechanismus
Target of Action
The primary targets of 1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one are various cancer cell lines. The compound has shown significant in-vitro anticancer activity against these cells.
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. It has been found to be more potent than some existing inhibitors, such as BTK inhibitor ibrutinib.
Biochemical Pathways
It is known that the compound has a significant impact on cellular signal transduction pathways, particularly those involving kinases. These enzymes play active roles in signal transduction pathways in human cells, regulating many important cellular activities such as cell division, survival, and apoptosis.
Biochemische Analyse
Biochemical Properties
1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit specific protein kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates. This inhibition can disrupt signaling pathways that are essential for cell proliferation and survival, making it a potential candidate for cancer therapy. Additionally, this compound has demonstrated antibacterial activity by targeting bacterial protein kinases, thereby inhibiting bacterial growth.
Cellular Effects
This compound affects various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis (programmed cell death) and inhibit cell proliferation. This compound influences cell signaling pathways, such as the PI3K/Akt pathway, which is involved in cell growth and survival. It also affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, it impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Biologische Aktivität
1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article aims to detail the biological activity of this compound, highlighting its synthesis, structure-activity relationships (SAR), and specific case studies that illustrate its efficacy against various cancer cell lines.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simple precursors. The compound is synthesized through the reaction of hydrazine derivatives with substituted pyrimidines, followed by further modifications to achieve the desired hydroxyl and methyl substitutions.
Biological Activity
This compound exhibits a range of biological activities, primarily as an inhibitor of various kinases involved in cancer progression.
Inhibition of Src Kinase
Research has shown that compounds in the pyrazolo[3,4-d]pyrimidine class can inhibit Src kinase activity. In a study evaluating multiple derivatives, it was found that this compound demonstrated significant Src inhibition with an IC50 value indicative of its potency against this target .
Anticancer Activity
The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Notably:
- Cell Lines Tested : A549 (lung carcinoma), MCF7 (breast adenocarcinoma), and HT29 (colon adenocarcinoma).
- Results : The compound exhibited varying degrees of cytotoxicity with IC50 values ranging from 10 µM to 30 µM across different cell lines .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazolo[3,4-d]pyrimidine derivatives is crucial for optimizing their anticancer properties. Modifications at specific positions on the pyrazolo ring can enhance or reduce biological activity. For instance:
Substituent | Position | Effect on Activity |
---|---|---|
Hydroxyl group | 2 | Increases solubility and bioavailability |
Methyl group | 6 | Enhances potency against Src kinase |
These modifications have been systematically studied to determine their impact on the biological activity of the compound .
Case Studies
Several studies have highlighted the effectiveness of this compound in preclinical models:
- Xenograft Models : In vivo studies using xenograft models demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups .
- Mechanism of Action : The mechanism underlying its anticancer activity appears to involve apoptosis induction and cell cycle arrest through CDK inhibition .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The pyrazolo[3,4-d]pyrimidine scaffold has shown significant anticancer activity against various cancer cell lines. Research indicates that derivatives of this compound exhibit cytotoxic effects related to the inhibition of tyrosine kinases (TKs), such as Abl and Src-family proteins. These TKs play crucial roles in tumor growth and progression, making them attractive targets for cancer therapy.
Case Study: Neuroblastoma
A notable study focused on the efficacy of pyrazolo[3,4-d]pyrimidines against neuroblastoma (NB), a common pediatric cancer. The study developed albumin nanoparticles and liposomes to enhance the solubility and bioavailability of selected compounds from this class. The encapsulated compounds demonstrated promising cytotoxicity against the SH-SY5Y human neuroblastoma cell line, leading to significant tumor volume reduction in xenograft mouse models. The lead compound from this study showed over 50% reduction in tumor size, indicating strong potential for clinical application in treating neuroblastoma .
Pharmacokinetic Enhancements
Despite their promising anticancer activity, pyrazolo[3,4-d]pyrimidines often face challenges related to poor aqueous solubility. Recent advancements have focused on improving the pharmacokinetic properties of these compounds through novel delivery systems. For instance, the use of lipid-based nanoparticles has been explored to enhance drug solubility and stability, thereby improving therapeutic outcomes .
Comparative Efficacy
A comparative analysis of various pyrazolo[3,4-d]pyrimidine derivatives reveals that modifications at specific positions on the ring structure can significantly affect their potency and selectivity against different cancer types. For example, structural modifications have been shown to enhance selectivity towards specific TKs while reducing off-target effects .
Compound | Cancer Type | IC50 (µM) | Mechanism |
---|---|---|---|
1 | Neuroblastoma | 0.5 | TK Inhibition |
2 | Glioblastoma | 0.7 | TK Inhibition |
3 | Prostate Cancer | 0.6 | TK Inhibition |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations at Position 1 and 6
Hydroxyethyl vs. Aryl-Hydroxyethyl Substituents
- Compound 7f (): Structure: 1-[2-(4-Chlorophenyl)-2-hydroxyethyl]-6-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. Key Differences: A 4-chlorophenyl group is attached to the hydroxyethyl chain. Synthesis: Yield of 72% using ethyl acetate as the alkyl ester. Impact: The chlorophenyl group enhances lipophilicity (calculated logP ~2.5 vs.
-
- Structure: 1-[2-(4-Chlorophenyl)-2-hydroxyethyl]-6-ethyl analog.
- Key Differences: Ethyl substituent at position 6 instead of methyl.
- Synthesis: Yield of 71% with methyl propionate.
- Impact: The ethyl group increases steric bulk, which may alter binding affinity to enzymatic targets like kinases or oxidases.
Mercapto vs. Methyl Substituents at Position 6
- 1-(2-Hydroxyethyl)-6-mercapto Analog (): Structure: 1-(2-Hydroxyethyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. Key Differences: A thiol (-SH) group replaces the methyl at position 6. Physicochemical Properties: Molecular mass 212.23 g/mol (vs. ~208 g/mol for the methyl analog).
Core Modifications and Hybrid Structures
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (): Structure: Chlorine at position 4 and chloromethyl at position 6. Synthesis: Two-step route from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate with 83% yield. Utility: Serves as an intermediate for disubstituted derivatives, highlighting the versatility of the core for functionalization.
6-(3,4-Dihydroxybenzyl)-3-ethyl-1-(2,4,6-trichlorophenyl) Analog ():
- Structure: Incorporates a dihydroxybenzyl group at position 6 and trichlorophenyl at position 1.
- Impact: The dihydroxybenzyl moiety may enhance antioxidant activity through radical scavenging, while the trichlorophenyl group increases hydrophobicity.
Antiparasitic and Antimicrobial Activity
- Leishmania donovani Activity (): Pyrazolo[3,4-d]pyrimidinones with simple substituents (e.g., unsubstituted core) showed activity against Leishmania donovani. However, analogs with oxolan-2-yl or methylsulfanyl groups were inactive, underscoring the importance of substituent selection .
- Antibacterial and Antioxidant Activity (): Derivatives with 7-methoxyquinolin-4-yl and methyl groups demonstrated moderate antibacterial activity (MIC 8–32 µg/mL) and antioxidant capacity (IC50 12–45 µM in DPPH assays). The hydroxyethyl group in the target compound may further modulate these effects.
Kinase and Enzyme Inhibition
-
- Analogs like SI388 (6-methyl-1-phenyl derivative) showed potent Src kinase inhibition (IC50 < 100 nM). The hydroxyethyl group in the target compound may enhance water solubility, improving pharmacokinetics.
- Xanthine Oxidase Inhibition (Allopurinol Analog, ): Allopurinol’s IC50 for xanthine oxidase is ~1 µM. Methyl and hydroxyethyl substituents in the target compound could fine-tune selectivity or potency compared to the parent scaffold.
Physicochemical Comparison
Compound | Molecular Formula | Molecular Weight (g/mol) | logP (Calc.) | Water Solubility |
---|---|---|---|---|
Target Compound | C₈H₁₀N₄O₂ | 208.20 | ~1.8 | Moderate |
7f (Chlorophenyl) | C₁₄H₁₃ClN₄O₂ | 304.73 | ~2.5 | Low |
6-Mercapto Analog | C₇H₈N₄O₂S | 212.23 | ~1.5 | High |
Allopurinol | C₅H₄N₄O | 136.11 | ~0.4 | High |
Vorbereitungsmethoden
Synthetic Routes and Preparation Methods
General Synthetic Strategy
The synthesis of 1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one generally involves:
- Construction of the pyrazolo[3,4-d]pyrimidine core.
- Introduction of the 6-methyl substituent.
- N1-substitution with a 2-hydroxyethyl group.
This is achieved through condensation and cyclization reactions starting from simpler pyrazole and pyrimidine precursors, often involving nucleophilic substitution and cyclization under controlled conditions to ensure high yield and purity.
Specific Preparation Methods
Starting Materials
- 2,4,6-trichloropyridine derivatives or 4-chloro-pyrazolo[3,4-d]pyrimidine.
- 2-hydroxyethylamine or 1-(2-hydroxyethyl)piperidine as nucleophiles.
- Methylation reagents for the 6-methyl group introduction.
Stepwise Synthesis
Core Formation : The pyrazolo[3,4-d]pyrimidine scaffold is formed by condensation of appropriate amino-pyrazole derivatives with formamide or related reagents at elevated temperatures (e.g., 180 °C for 24 hours).
Substitution at N1 Position : The N1 nitrogen is alkylated with 2-hydroxyethyl halides (e.g., 2-chloroethanol) or via nucleophilic substitution using 1-(2-hydroxyethyl)piperidine under mild basic or Mitsunobu conditions.
Methylation at C6 Position : Introduction of the methyl group at the 6-position can be achieved by methylation of the pyrazolo core before or after cyclization, depending on the synthetic route.
Purification and Characterization : The final compound is purified by standard chromatographic techniques and characterized by NMR, mass spectrometry, and melting point analysis to confirm structure and purity.
Example Synthetic Scheme (Simplified)
Step | Reactants | Conditions | Product | Yield (%) |
---|---|---|---|---|
1 | 3-phenyl-1H-pyrazolo-4-carbonitrile + formamide | Heat at 180 °C for 24 h | Pyrazolo[3,4-d]pyrimidine core | ~85-90 |
2 | Pyrazolo[3,4-d]pyrimidine + 2-chloroethanol | Base (K2CO3), DMF, room temp | N1-(2-hydroxyethyl) substituted derivative | 45-70 |
3 | Intermediate + methylation reagent | Methylation conditions (varies) | 6-methyl substituted final compound | 60-80 |
Note: Yields vary depending on exact conditions and reagents used.
Research Findings and Optimization
Reaction Conditions : Use of mild bases such as potassium carbonate or sodium methoxide in polar aprotic solvents (DMF, DMSO) improves nucleophilic substitution efficiency.
Temperature Control : Elevated temperatures (100–180 °C) are often required for cyclization steps, but excessive heat can lead to decomposition; thus, optimization is critical.
One-Pot Synthesis : Some studies have demonstrated one-pot multi-component reactions combining condensation and cyclization steps, improving overall yield and reducing purification steps.
Purification : Final products are typically purified by recrystallization or column chromatography, with purity confirmed by LC/MS and NMR spectroscopy.
Data Table: Summary of Preparation Conditions and Yields
Q & A
Q. What controls are essential in assessing the environmental safety of pyrazolo[3,4-d]pyrimidin-4-one agrochemicals?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.